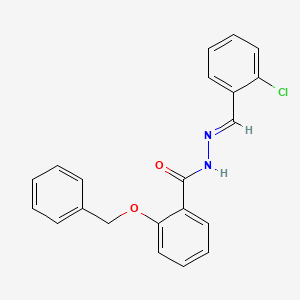![molecular formula C18H18N4O3S B5506249 4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves several key steps starting from basic triazole compounds. A notable method includes the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid. This process yields the target compound with an 80% success rate. The solid product obtained is then recrystallized from ethanol to achieve purity (Nayak & Poojary, 2019).
Applications De Recherche Scientifique
Structural and Chemical Analysis
Triazole derivatives, including those similar to the specified compound, have been extensively studied for their structural characteristics and potential applications. For instance, Kumar et al. (2021) conducted a comprehensive conformational and DFT investigation of triazole derivatives, exploring their spectroscopic behavior, intermolecular interactions, chemical reactivity, and molecular docking analysis. Their research predicts inhibitory activity against tuberculosis, highlighting the possibility of developing new anti-TB drugs (V. S. Kumar et al., 2021).
Antimicrobial and Anticancer Activities
The antimicrobial properties of triazole derivatives have been extensively documented. Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activities against various microorganisms (H. Bektaş et al., 2010). Additionally, triazole derivatives have been investigated for their anticancer activities. Bekircan et al. (2008) examined the anticancer potential of new triazole derivatives against a panel of nine cancer types, demonstrating the diverse biological activities of these compounds (O. Bekircan et al., 2008).
Antioxidant Properties
The antioxidant capabilities of triazole derivatives are also noteworthy. Hussain (2016) synthesized new Schiff base derivatives containing triazole and assessed their antioxidant properties, discovering significant free-radical scavenging ability in some compounds (Dhuha Faruk. Hussain, 2016).
Enzymatic and Pharmacological Correction
In addition to their biological activities, triazole derivatives have been explored for their potential in enzymatic and pharmacological corrections. For example, Safonov (2018) studied the actoprotective effect of triazole derivatives, indicating their role in pharmacological correction of fatigue (A. Safonov, 2018).
Electrochemical and Corrosion Inhibition Studies
The electrochemical behavior and corrosion inhibition properties of thiotriazoles have also been investigated, revealing their potential in materials science. Fotouhi et al. (2002) conducted an electrochemical study on thiotriazoles, establishing their utility in oxidation processes and corrosion inhibition (L. Fotouhi et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-23-14-7-5-13(6-8-14)17-20-21-18(26)22(17)19-11-12-4-9-15(24-2)16(10-12)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZYVKFFQFGHO-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)


![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)


![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)